

# Application Note & Protocol: Spectrophotometric Determination of Nystatin in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Nystatin	
Cat. No.:	B7802587	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Nystatin** is a polyene antifungal agent widely used in the treatment of fungal infections. Accurate and reliable quantification of **Nystatin** in pharmaceutical formulations is crucial for ensuring its quality, efficacy, and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective analytical method for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of **Nystatin** in various pharmaceutical preparations. The methods described are based on direct UV absorbance, photochemical transformation, and colorimetric reactions.

### **Quantitative Data Summary**

The following tables summarize the key quantitative parameters from different spectrophotometric methods for **Nystatin** determination, facilitating easy comparison.

Table 1: Method Based on Photochemical Transformation



Parameter	Value	Reference
Wavelength (λmax)	322 nm	[1][2]
Solvent	Dioxane-water (7:3)	[1]
Linearity Range	5 - 25 mg/L	[1]
Irradiation Time	30 minutes	[1][2]
Correlation Coefficient (r²)	> 0.99	[2]
Relative Standard Deviation (RSD)	0.716%	[1]

Table 2: Method Based on Schiff's Base Formation with Vanillin

Parameter	Value	Reference
Wavelength (λmax)	404 nm	[3]
Reagent	Vanillin in a basic medium	[3]
Linearity Range	5 - 100 μg/mL	[3]
Molar Absorptivity	8.427 × 10³ L/mol⋅cm	[3]
Limit of Detection (LOD)	0.069 μg/mL	[3]
Limit of Quantification (LOQ)	0.230 μg/mL	[3]

Table 3: Method Based on Oxidation and Reaction with Crystal Violet



Parameter	Value	Reference
Wavelength (λmax)	592 nm	[3]
Reagents	KBr:KBrO₃ (oxidizing agent), Crystal Violet	[3]
Linearity Range	2.5 - 25 μg/mL	[3]
Molar Absorptivity	2.472 × 10⁴ L/mol·cm	[3]
Limit of Detection (LOD)	0.069 μg/mL	[3]
Limit of Quantification (LOQ)	0.230 μg/mL	[3]

Table 4: Method Based on Charge-Transfer Complex Formation with TCBQ

Parameter	Value	Reference
Wavelength (λmax)	544 nm	[4]
Reagent	Tetrachloro-1,4-benzoquinone (TCBQ)	[4]
Linearity Range	10 - 90 μg/mL	[4]
Molar Absorptivity	7038.28 L/mol·cm	[4]
Limit of Detection (LOD)	0.5661 μg/mL	[4]
Limit of Quantification (LOQ)	1.71558 μg/mL	[4]
Stoichiometry (Nystatin:TCBQ)	1:2	[4]

# **Experimental Protocols**

# **Protocol 1: Method Based on Photochemical Transformation**

This method utilizes the photosensitivity of **Nystatin**, where the change in absorbance after UV irradiation is proportional to its concentration.[1][2]



- 1. Reagents and Materials:
- Nystatin reference standard
- Dioxane
- Distilled water
- UV lamp (emitting at 350-400 nm)
- UV-Vis Spectrophotometer
- Volumetric flasks
- Pipettes
- Quartz cuvettes (5 mm path length)
- 2. Preparation of Standard Solutions:
- Stock Solution (200 mg/L): Accurately weigh 10.0 mg of **Nystatin** reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a dioxane-water mixture (7:3, v/v) and make up to the mark with the same solvent.[1]
- Working Stock Solution (50 mg/L): Dilute 25 mL of the stock solution to 100 mL with the dioxane-water solvent.
- Calibration Standards (5, 10, 15, 20, 25 mg/L): Prepare a series of standard solutions by appropriate dilution of the working stock solution.[1]
- 3. Sample Preparation:
- Accurately weigh a quantity of the pharmaceutical formulation (e.g., cream, ointment)
   equivalent to a known amount of Nystatin.
- Disperse the sample in the dioxane-water mixture.
- Sonication may be required to ensure complete dissolution of Nystatin.



- Filter the solution to remove any undissolved excipients.
- Dilute the filtered solution with the solvent to obtain a final concentration within the calibration range.
- 4. Spectrophotometric Measurement:
- For each standard and sample solution, divide it into two portions.
- Measure the absorbance of the first portion at 322 nm without irradiation (A initial).[1]
- Expose the second portion to a UV lamp for 30 minutes.[1][2]
- Measure the absorbance of the irradiated portion at 322 nm (A final).
- The analytical signal is the difference in absorbance ( $\Delta A = A$  initial A final).
- 5. Data Analysis:
- Construct a calibration curve by plotting ΔA versus the concentration of the standard solutions.
- Determine the concentration of Nystatin in the sample solution from the calibration curve using its measured ΔA.

# Protocol 2: Method Based on Schiff's Base Formation with Vanillin

This colorimetric method involves the reaction of **Nystatin** with vanillin in a basic medium to form a yellow-colored Schiff's base.[3]

- 1. Reagents and Materials:
- · Nystatin reference standard
- Vanillin solution (1x10<sup>-2</sup> M in absolute ethanol)[3]
- Sodium hydroxide (NaOH) solution (1 M)

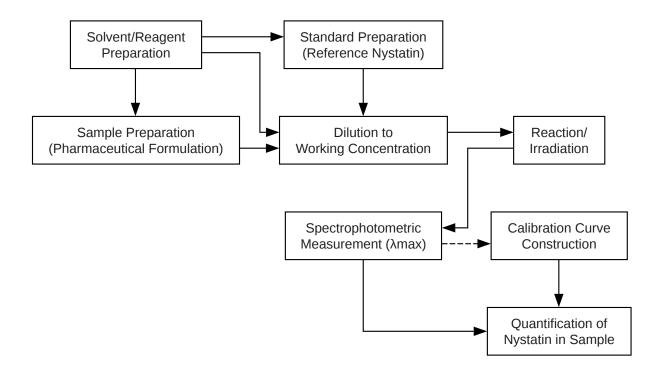


- Distilled water
- UV-Vis Spectrophotometer
- Water bath
- Volumetric flasks
- Pipettes
- 2. Preparation of Standard Solutions:
- Stock Solution (1000 µg/mL): Dissolve 0.1 g of Nystatin in 100 mL of distilled water.[3]
- Working Standard Solution (250 µg/mL): Dilute the stock solution appropriately with distilled water.
- Calibration Standards (5 100 µg/mL): Prepare a series of standard solutions by diluting the working standard solution.
- 3. Sample Preparation:
- Prepare the sample as described in Protocol 1 to obtain a solution with a concentration in the range of 5 100  $\mu g/mL$ .
- 4. Procedure:
- Pipette 2 mL of each standard or sample solution into a 10 mL volumetric flask.
- Add 0.3 mL of 1 M NaOH solution.
- After 10 minutes, add 4 mL of the vanillin reagent.
- Heat the mixture in a water bath at 60°C.
- Cool the solution and make up the volume to 10 mL with distilled water.
- Measure the absorbance of the resulting yellow-colored product at 404 nm against a reagent blank.[3]



- 5. Data Analysis:
- Construct a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of **Nystatin** in the sample from the calibration curve.

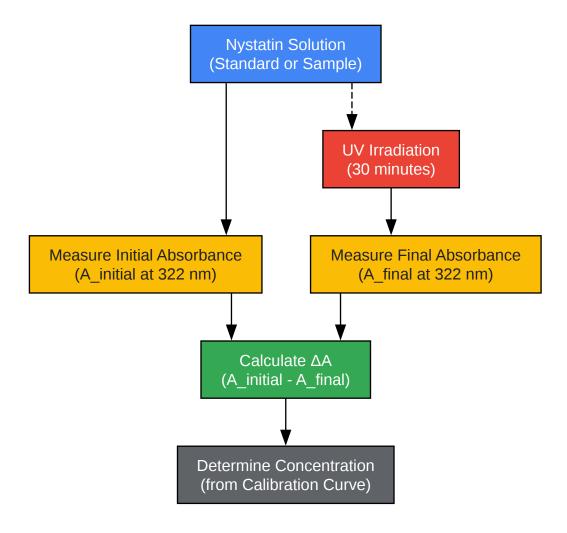
## **Diagrams**



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Caption: General workflow for the spectrophotometric determination of **Nystatin**.





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Caption: Logical steps of the photochemical transformation method for **Nystatin** analysis.

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- To cite this document: BenchChem. [Application Note & Protocol: Spectrophotometric Determination of Nystatin in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7802587#spectrophotometric-determination-of-nystatin-in-pharmaceutical-formulations]

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